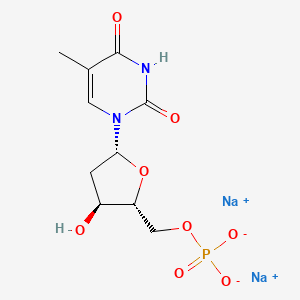

C10H13N2Na2O8P

Beschreibung

Historical Context of Deoxyribonucleotide Research

The journey to understanding deoxyribonucleotides is a story of incremental discoveries spanning several decades. It began in 1869 when Swiss chemist Friedrich Miescher first isolated a novel substance from the nuclei of white blood cells, which he named "nuclein". yourgenome.orgalphabiolabs.ienih.gov This was the first recorded isolation of what we now know as DNA.

Subsequent research by the German biochemist Albrecht Kossel, around 1881, further characterized this substance. He identified "nuclein" as a nucleic acid and gave it the name deoxyribonucleic acid (DNA). yourgenome.org Kossel's work was instrumental in isolating and identifying the five essential nucleobases that are the building blocks of both DNA and RNA: adenine (B156593), cytosine, guanine, thymine (B56734), and uracil (B121893). yourgenome.org For these contributions, he was awarded the Nobel Prize in Physiology or Medicine in 1910. yourgenome.org

In the early 20th century, biochemist Phoebus Levene's research established the fundamental structure of the nucleotide. alphabiolabs.iekhanacademy.org He demonstrated that the components of DNA were linked in a specific order: a phosphate (B84403) group connected to a sugar, which is in turn connected to a nitrogenous base. alphabiolabs.ie Levene coined the term "nucleotide" to describe this phosphate-sugar-base unit and proposed that DNA was a polymer composed of these units. alphabiolabs.ie

The culmination of this foundational research was the landmark discovery of the DNA double helix structure in 1953 by James Watson and Francis Crick. alphabiolabs.ieyoutube.com Their model-building approach was critically informed by the high-resolution X-ray diffraction images of DNA produced by Rosalind Franklin and Maurice Wilkins. alphabiolabs.ieyoutube.com This discovery illuminated the three-dimensional structure of DNA and provided a clear mechanism for genetic inheritance, cementing the role of deoxyribonucleotides as the carriers of genetic information.

Timeline of Key Discoveries

| Year | Scientist(s) | Discovery | Significance |

|---|---|---|---|

| 1869 | Friedrich Miescher | Isolated "nuclein" (DNA) from the nuclei of white blood cells. yourgenome.orgnih.gov | First identification of the substance that constitutes genetic material. |

| 1881 | Albrecht Kossel | Identified nuclein as a nucleic acid (DNA) and isolated the five nucleobases (A, C, G, T, U). yourgenome.org | Elucidated the basic chemical components of nucleic acids. |

| Early 1900s | Phoebus Levene | Determined the phosphate-sugar-base linkage and defined the "nucleotide". alphabiolabs.iekhanacademy.org | Established the fundamental monomeric structure of the DNA polymer. |

| 1953 | Watson, Crick, Franklin, Wilkins | Elucidated the double-helical structure of DNA. alphabiolabs.ieyoutube.com | Revealed the three-dimensional structure of DNA and its mechanism for replication. |

Significance of 5'-Thymidylic Acid as a Fundamental Deoxyribonucleotide

5'-Thymidylic acid, or deoxythymidine monophosphate (dTMP), is indispensable for life as it is a primary component of DNA. wikipedia.orghmdb.ca Its central role stems from its function as the immediate precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four deoxyribonucleoside triphosphates (dNTPs) essential for DNA polymerization. ontosight.aiontosight.ai During DNA replication and repair, DNA polymerases incorporate dTTP into a growing DNA strand opposite to adenine residues on the template strand. byjus.com

The synthesis of dTMP is a critical and tightly regulated step in nucleotide metabolism. It is formed from deoxyuridine monophosphate (dUMP) through a methylation reaction catalyzed by the enzyme thymidylate synthase (TS). caymanchem.comontosight.aiwikipedia.org This enzymatic reaction is unique to the synthesis of thymidine (B127349), making it a crucial control point. Maintaining a balanced supply of dTMP is vital for genomic integrity. wikipedia.org An imbalance, particularly a deficiency, can lead to increased levels of dUMP, which can be misincorporated into DNA, causing DNA damage and mutations, a phenomenon known as "thymineless death". wikipedia.orgnih.gov

Beyond its catalytic role in producing an essential DNA precursor, thymidylate synthase has been identified as an RNA-binding protein. nih.govnih.gov It can bind to its own messenger RNA (mRNA), thereby repressing its own translation. nih.govnih.gov This autoregulatory feedback loop suggests a more complex role for thymidylate synthase in cellular metabolism, potentially coordinating DNA synthesis with other critical cellular processes. nih.gov

Structural Basis for the Biochemical Functionality of 5'-Thymidylic Acid

The specific biochemical functions of 5'-Thymidylic acid are a direct consequence of its molecular structure. It is classified as a pyrimidine (B1678525) 2'-deoxyribonucleoside monophosphate. hmdb.caymdb.ca This structure is composed of three distinct chemical moieties:

A Deoxyribose Sugar: A five-carbon pentose (B10789219) sugar that forms the backbone of the nucleotide. Critically, it is a deoxyribose, meaning the hydroxyl (-OH) group typically found on the 2' carbon of a ribose sugar is replaced by a hydrogen atom. hmdb.cawikipedia.org This lack of a 2'-hydroxyl group is a defining feature of DNA, contributing to its greater chemical stability compared to RNA.

A Thymine Base: A nitrogenous base belonging to the pyrimidine family, which is characterized by a single-ring structure. khanacademy.org The thymine base is attached to the 1' carbon of the deoxyribose sugar. wikipedia.org It is this base that provides the specific "information" content, as it forms two hydrogen bonds exclusively with adenine, its complementary purine (B94841) base, in the DNA double helix.

A Phosphate Group: A single phosphate group is attached to the 5' carbon of the deoxyribose sugar, forming a phosphomonoester. wikipedia.org This phosphate group is acidic and, in the disodium (B8443419) salt form, is associated with two sodium ions. ontosight.ai During DNA synthesis, this phosphate group forms a phosphodiester bond with the 3' hydroxyl group of the preceding nucleotide in the growing chain, extending the DNA polymer. wikipedia.org

The combination of the stable deoxyribose backbone, the specific hydrogen-bonding capability of the thymine base, and the high-energy phosphodiester linkage potential of the phosphate group underpins the role of 5'-thymidylic acid as a stable, information-specific building block for the construction of DNA.

Chemical Properties of 5'-Thymidylic Acid, Disodium Salt

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃N₂Na₂O₈P nih.govchemspider.com |

| Molar Mass | ~366.16 g/mol (disodium salt) |

| IUPAC Name | Disodium [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

| Synonyms | Thymidine 5'-monophosphate disodium salt, dTMP disodium salt, Disodium 5'-thymidylate ontosight.aichemspider.com |

| Classification | Pyrimidine 2'-deoxyribonucleoside monophosphate hmdb.caymdb.ca |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

33430-62-5 |

|---|---|

Molekularformel |

C10H13N2Na2O8P |

Molekulargewicht |

366.17 g/mol |

IUPAC-Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |

InChI-Schlüssel |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Andere CAS-Nummern |

75652-49-2 33430-62-5 |

Sequenz |

T |

Herkunft des Produkts |

United States |

Metabolic Pathways and Regulation of 5 Thymidylic Acid

De Novo Pyrimidine (B1678525) Synthesis and Its Contribution to 5'-Thymidylic Acid Pool

The de novo synthesis of pyrimidines is an energy-intensive process that builds the pyrimidine ring from simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.comdavuniversity.org This pathway is particularly active in rapidly dividing cells to meet the high demand for nucleotides. creative-proteomics.com

Formation of Deoxyuridine Monophosphate (dUMP)

The journey to 5'-thymidylic acid through the de novo pathway begins with the synthesis of uridine (B1682114) monophosphate (UMP). davuniversity.org The pyrimidine ring is first constructed and then attached to a ribose-5-phosphate (B1218738) donor. davuniversity.org UMP is then phosphorylated to uridine diphosphate (B83284) (UDP) and subsequently to uridine triphosphate (UTP). wikipedia.org Ribonucleotide reductase then converts UDP to deoxyuridine diphosphate (dUDP), which is subsequently dephosphorylated to deoxyuridine monophosphate (dUMP), the immediate precursor to dTMP. wikipedia.orgproteopedia.org Alternatively, dUTP can be hydrolyzed by dUTPase to form dUMP.

Methylation of dUMP by Thymidylate Synthase to Yield 5'-Thymidylic Acid

The final and rate-limiting step in the de novo synthesis of 5'-thymidylic acid is the methylation of dUMP. This reaction is catalyzed by the enzyme thymidylate synthase (TS). ontosight.aiwikipedia.org TS facilitates the transfer of a methyl group from a cofactor, N5,N10-methylenetetrahydrofolate, to dUMP, resulting in the formation of dTMP and dihydrofolate. proteopedia.orgwikipedia.org This is the sole de novo pathway for the production of dTMP, highlighting the critical role of thymidylate synthase in DNA synthesis. wikipedia.org The enzyme is highly conserved across species, from phages to vertebrates, underscoring its fundamental importance. ebi.ac.uk

Interdependence with One-Carbon Metabolism and Folate Pathways

The synthesis of 5'-thymidylic acid is intricately linked to one-carbon metabolism and the folate cycle. The methyl group required for the conversion of dUMP to dTMP is provided by 5,10-methylenetetrahydrofolate, a derivative of folate (vitamin B9). nih.govyoutube.com In this reaction, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate. wikipedia.org For the synthesis of dTMP to continue, dihydrofolate must be reduced back to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR). davuniversity.org This regeneration of tetrahydrofolate is essential for many biosynthetic processes that require one-carbon units. davuniversity.org This cyclical process demonstrates the tight coupling between nucleotide biosynthesis and the folate pathway, where the availability of folate directly impacts the cell's ability to produce dTMP and, consequently, to synthesize DNA. nih.gov

Pyrimidine Salvage Pathway and Direct Generation of 5'-Thymidylic Acid

In addition to the de novo pathway, cells can recycle pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA through the pyrimidine salvage pathway. wikipedia.orgmicrobenotes.com This pathway is less energy-intensive than de novo synthesis and is crucial in tissues with low rates of cell division. creative-proteomics.com

In the salvage pathway, the enzyme thymidine (B127349) phosphorylase adds a deoxyribose-1-phosphate to the free base thymine (B56734), forming the deoxynucleoside thymidine. wikipedia.org Subsequently, thymidine kinase (TK), a key enzyme in this pathway, phosphorylates thymidine to generate 5'-thymidylic acid (dTMP). wikipedia.orgnih.gov This direct phosphorylation provides an alternative and efficient route for dTMP production, bypassing the multi-step de novo pathway. The activity of the salvage pathway can be influenced by the availability of substrates and can compensate for deficiencies in the de novo pathway under certain conditions. nih.gov

Phosphorylation Cascades of 5'-Thymidylic Acid

Once synthesized, 5'-thymidylic acid (dTMP) must be further phosphorylated to its di- and triphosphate forms to be utilized in DNA synthesis. taylorandfrancis.com This is achieved through a series of phosphorylation reactions catalyzed by specific kinases.

Enzymatic Conversion of 5'-Thymidylic Acid to Deoxythymidine Diphosphate (dTDP)

The first phosphorylation step is the conversion of dTMP to deoxythymidine diphosphate (dTDP). This reaction is catalyzed by the enzyme thymidylate kinase (also known as dTMP kinase). caymanchem.comnih.gov Thymidylate kinase specifically transfers a phosphate (B84403) group from ATP to dTMP, yielding dTDP and ADP. nih.gov The activity of this enzyme is crucial for maintaining the pool of thymidine nucleotides required for DNA replication. nih.gov Subsequently, a nucleoside diphosphate kinase can further phosphorylate dTDP to deoxythymidine triphosphate (dTTP), the immediate precursor for DNA synthesis. wikipedia.org

Subsequent Phosphorylation to Deoxythymidine Triphosphate (dTTP)

5'-Thymidylic acid, also known as deoxythymidine monophosphate (dTMP), is a critical precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication. The conversion of dTMP to dTTP is a two-step phosphorylation process catalyzed by specific enzymes.

The initial phosphorylation step is the conversion of dTMP to deoxythymidine diphosphate (dTDP). This reaction is catalyzed by the enzyme thymidylate kinase (TMPK), which transfers a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to dTMP. nih.govwikipedia.orgebi.ac.uk This step is crucial and is situated at the junction of both the de novo and salvage pathways of dTTP synthesis. unict.itunict.it

The second and final phosphorylation step involves the conversion of dTDP to dTTP. This reaction is carried out by the enzyme nucleoside diphosphate kinase (NDK), which facilitates the transfer of a phosphate group from ATP to dTDP, yielding the final product, dTTP, ready for incorporation into DNA. nih.govwikipedia.orgnih.gov

This sequential phosphorylation is a highly regulated and efficient process that ensures the availability of dTTP for DNA synthesis and repair. researchgate.net

Table 1: Enzymatic Steps in the Phosphorylation of dTMP to dTTP

| Step | Substrate | Enzyme | Product |

| 1 | 5'-Thymidylic acid (dTMP) | Thymidylate Kinase (TMPK) | Deoxythymidine diphosphate (dTDP) |

| 2 | Deoxythymidine diphosphate (dTDP) | Nucleoside Diphosphate Kinase (NDK) | Deoxythymidine triphosphate (dTTP) |

Regulatory Mechanisms Governing Deoxynucleotide Triphosphate (dNTP) Pool Homeostasis

The maintenance of a balanced pool of deoxynucleotide triphosphates (dNTPs), including dTTP, is paramount for cellular integrity and faithful DNA replication. biologists.comnih.gov Imbalances in the dNTP pool can lead to increased mutation rates and genomic instability. nih.gov Consequently, cells have evolved intricate regulatory networks to control the synthesis and concentration of dNTPs.

Furthermore, the substrate specificity of RNR is modulated by the binding of dNTPs to a separate specificity site. nih.govpnas.org Notably, the binding of dTTP to this site promotes the reduction of guanosine (B1672433) diphosphate (GDP), thereby increasing the production of dGTP. nih.gov This cross-talk ensures a balanced supply of purine (B94841) and pyrimidine deoxyribonucleotides.

Thymidylate kinase (TMPK), the enzyme responsible for the first phosphorylation of dTMP, is also a point of regulation. Its activity can be inhibited by high levels of dTTP, representing a classic example of feedback inhibition. nih.gov This prevents the overproduction of dTTP when cellular levels are sufficient. The activity of these key enzymes ensures that the dNTP pools are maintained in the correct proportions and concentrations required for normal cellular function. nih.gov

Table 2: Allosteric Regulation of Ribonucleotide Reductase (RNR)

| Effector Nucleotide | Binding Site | Effect on RNR Activity | Consequence |

| ATP | Activity Site | Activation | Increased overall dNTP synthesis |

| dATP | Activity Site | Inhibition | Decreased overall dNTP synthesis |

| dTTP | Specificity Site | Promotes GDP reduction | Increased dGTP synthesis |

| dGTP | Specificity Site | Promotes ADP reduction | Increased dATP synthesis |

Catabolism and Enzymatic Degradation Pathways of 5'-Thymidylic Acid

The breakdown of 5'-thymidylic acid is a critical process for recycling nucleosides and maintaining nucleotide homeostasis. The catabolic pathway involves a series of enzymatic steps that degrade both the sugar-phosphate backbone and the pyrimidine base.

The initial step in the catabolism of dTMP is its dephosphorylation to the corresponding nucleoside, deoxythymidine. This reaction is carried out by various non-specific phosphatases. Subsequently, deoxythymidine is cleaved into its constituent parts: the pyrimidine base thymine and 2-deoxy-D-ribose 1-phosphate. wikipedia.org This reversible reaction is catalyzed by the enzyme thymidine phosphorylase. wikipedia.orgnih.govnih.gov

The resulting thymine base is then further degraded through a three-step reductive pathway. nih.govcreative-proteomics.com

Reduction of Thymine: The first and rate-limiting step is the reduction of thymine to 5,6-dihydrothymine. nih.govwikipedia.org This reaction is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is encoded by the DPYD gene. nih.goveviq.org.au

Ring Opening: The dihydropyrimidine ring of 5,6-dihydrothymine is then hydrolyzed and opened by the enzyme dihydropyrimidinase, yielding β-ureidoisobutyrate. creative-proteomics.comyoutube.com

Final Cleavage: Finally, the enzyme β-ureidopropionase cleaves β-ureidoisobutyrate to produce β-aminoisobutyrate, ammonia, and carbon dioxide. creative-proteomics.comresearchgate.net β-aminoisobutyrate is a water-soluble end product that can be excreted from the body. creative-proteomics.com

This catabolic cascade ensures the efficient breakdown and elimination of excess thymine, preventing its accumulation. youtube.comnih.gov

Table 3: Key Enzymes in the Catabolism of 5'-Thymidylic Acid and Thymine

| Step | Substrate | Enzyme | Product |

| 1 | 5'-Thymidylic acid (dTMP) | Phosphatases | Deoxythymidine |

| 2 | Deoxythymidine | Thymidine Phosphorylase | Thymine + 2-deoxy-D-ribose 1-phosphate |

| 3 | Thymine | Dihydropyrimidine Dehydrogenase (DPD) | 5,6-Dihydrothymine |

| 4 | 5,6-Dihydrothymine | Dihydropyrimidinase | β-Ureidoisobutyrate |

| 5 | β-Ureidoisobutyrate | β-Ureidopropionase | β-Aminoisobutyrate + NH₃ + CO₂ |

Enzymology and Molecular Interactions of 5 Thymidylic Acid

Role as a Substrate for DNA Polymerases in Replication and Repair

5'-Thymidylic acid, in its triphosphate form (dTTP), is a fundamental building block for DNA synthesis, serving as a crucial substrate for DNA polymerases during both replication and repair processes. nih.govwikipedia.org DNA polymerases are enzymes that catalyze the formation of new DNA strands by adding nucleotides to the 3'-end of a growing DNA chain. wikipedia.org This process is template-dependent, meaning the polymerase "reads" an existing DNA strand to ensure the correct complementary nucleotide is incorporated into the new strand. wikipedia.orgyoutube.com

The fidelity of DNA replication and repair is paramount to maintaining genomic stability. DNA polymerases exhibit a high degree of accuracy in selecting the correct nucleotide, in this case, ensuring that thymine (B56734) (as part of dTTP) is paired with adenine (B156593) on the template strand. youtube.com Some DNA polymerases also possess a "proofreading" function, an exonuclease activity that can remove a mismatched nucleotide immediately after its incorporation, further enhancing the accuracy of DNA synthesis. youtube.com

The availability of an adequate and balanced supply of deoxynucleoside triphosphates (dNTPs), including dTTP, is critical. An imbalance in the dNTP pool can lead to increased error rates by DNA polymerases, potentially causing mutations and genomic instability. nih.gov Therefore, the cellular concentration of 5'-thymidylic acid and its phosphorylated derivatives is tightly regulated to support accurate DNA replication and repair.

Interactions with Thymidine (B127349) Kinases in Nucleotide Metabolism

Thymidine kinase (TK) is a key enzyme in the pyrimidine (B1678525) salvage pathway, which provides an alternative route for the synthesis of thymidine nucleotides. ebi.ac.ukfrontiersin.org The primary role of thymidine kinase is to catalyze the phosphorylation of thymidine to thymidine monophosphate (5'-thymidylic acid) using a phosphate (B84403) donor, typically ATP. ebi.ac.ukdrugbank.com This reaction is a critical step in recycling thymidine from degraded DNA or from extracellular sources for reuse in DNA synthesis.

There are two main types of thymidine kinases in mammalian cells: the cytosolic TK1 and the mitochondrial TK2. frontiersin.org Both enzymes utilize thymidine as a substrate to produce 5'-thymidylic acid. frontiersin.org The activity of TK1 is cell cycle-regulated, increasing significantly during the S phase when DNA replication occurs.

Herpesviruses, such as Herpes Simplex Virus (HSV), encode their own thymidine kinase, which has a broader substrate specificity than its human counterparts. frontiersin.orgwikipedia.org This viral enzyme can phosphorylate not only thymidine but also other nucleoside analogs, a property that is exploited in antiviral therapies. wikipedia.orgnih.gov For instance, the antiviral drug acyclovir (B1169) is a guanosine (B1672433) analog that is selectively phosphorylated by the viral thymidine kinase, leading to its activation and subsequent inhibition of viral DNA replication. nih.gov

Kinetic and Mechanistic Studies of Thymidylate Synthase with 5'-Thymidylic Acid

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of 5'-thymidylic acid (dTMP). nih.govwikipedia.org It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the methyl donor. drugbank.comwikipedia.org This reaction is the sole de novo pathway for dTMP production, making thymidylate synthase an essential enzyme for DNA biosynthesis. wikipedia.org

Kinetic studies have revealed important aspects of the interaction between thymidylate synthase and its substrates. The enzyme exhibits a sequential ordered binding mechanism, although this is less strict for human TS compared to the E. coli enzyme. nih.gov The reaction involves a cysteine residue in the active site that forms a covalent intermediate with dUMP. wikipedia.org

Suppression of thymidylate synthase activity leads to a deficiency in dTMP, which in turn halts DNA replication and can induce cell death. nih.gov This makes thymidylate synthase a significant target for anticancer drugs. nih.govwikipedia.org For example, the well-known chemotherapeutic agent 5-fluorouracil (B62378) is metabolized to 5-fluorodeoxyuridine monophosphate (FdUMP), which acts as a potent inhibitor of thymidylate synthase. wikipedia.orgnih.gov

Table 1: Kinetic Parameters of Thymidylate Synthase

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Lactobacillus casei | dUMP | 5.4 | 6.7 | researchgate.net |

| Human | dUMP | 3.6 | 4.5 | nih.gov |

| E. coli | dUMP | 6.2 | 10.2 | nih.gov |

This table presents a selection of kinetic data for thymidylate synthase from different organisms. Km represents the Michaelis constant, indicating the substrate concentration at which the reaction rate is half of the maximum, and kcat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.

Research on Nucleotide Phosphohydrolases Utilizing 5'-Thymidylic Acid Derivatives

Nucleotide phosphohydrolases are a broad class of enzymes that cleave phosphodiester or pyrophosphate bonds in nucleotides. Research in this area has utilized derivatives of 5'-thymidylic acid to study the activity and inhibition of these enzymes.

Assays for Phosphodiesterase Activity with Modified 5'-Thymidylic Acid Substrates

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction. researchgate.netpromega.com Assays to measure PDE activity often involve the use of modified nucleotide substrates. While not directly using 5'-thymidylic acid, some assay principles can be adapted. For instance, a common method involves the cleavage of a cyclic nucleotide by a PDE to produce a 5'-mononucleotide, which is then further cleaved by a 5'-nucleotidase to release inorganic phosphate. abcam.co.jp This released phosphate can then be quantified. abcam.co.jpthermofisher.com

Modified, non-radioactive substrates are often employed for high-throughput screening of PDE inhibitors. abcam.co.jpnih.gov These assays can be colorimetric or luminescent. promega.comabcam.co.jp For example, the PDE-Glo™ assay measures the remaining ATP after a series of enzymatic reactions initiated by PDE activity, with the resulting luminescence being proportional to PDE activity. promega.comnih.gov The development of such assays is crucial for identifying new modulators of PDE activity for therapeutic purposes. nih.gov

Investigations of Autotaxin (ATX/NPP2) Inhibition via 5'-Thymidylic Acid Analogs

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a lysophospholipase D that generates the bioactive lipid lysophosphatidic acid (LPA). nih.govscbt.com The ATX-LPA signaling axis is implicated in various diseases, including cancer and fibrosis. nih.govnih.govdovepress.com Consequently, ATX has emerged as a significant therapeutic target. nih.govnih.gov

Research into ATX inhibitors has explored a variety of chemical scaffolds, including analogs of its natural substrates and other small molecules. nih.govscbt.com While specific 5'-thymidylic acid analogs as direct ATX inhibitors are not extensively documented in the provided search results, the general principles of inhibitor design for this enzyme class are relevant. Inhibitors often target the active site of ATX, which contains two zinc ions, or the hydrophobic pocket that accommodates the lipid substrate. mdpi.com The development of potent and specific ATX inhibitors is an active area of research with the potential to treat a range of diseases. nih.govmdpi.com

Protein-Ligand Interactions of 5'-Thymidylic Acid with Cellular Enzymes

The biological functions of 5'-thymidylic acid are mediated through its specific interactions with a variety of cellular enzymes. These interactions are governed by the principles of molecular recognition, where the three-dimensional structures of the ligand (5'-thymidylic acid) and the protein's binding site are complementary. nih.gov

Key enzymes that interact with 5'-thymidylic acid or its phosphorylated forms include:

Thymidylate Kinase: This enzyme specifically recognizes and binds 5'-thymidylic acid (dTMP) to catalyze its phosphorylation to thymidine diphosphate (B83284) (dTDP). drugbank.com The interaction involves specific contacts between the thymine base, the deoxyribose sugar, and the phosphate group of dTMP with amino acid residues in the enzyme's active site.

DNA Polymerases: As previously mentioned, the triphosphate form, dTTP, binds to the active site of DNA polymerases. nih.govnih.gov The enzyme facilitates the formation of a phosphodiester bond between the incoming dTTP and the growing DNA strand, a process guided by the template strand. wikipedia.org

Thymidylate Synthase: This enzyme binds dUMP, a structural analog of dTMP, as its primary substrate. nih.govwikipedia.org Inhibitors based on the structure of thymidylate, such as FdUMP, form a stable ternary complex with the enzyme and the folate cofactor, effectively blocking its catalytic activity. nih.gov

Thymidine Kinase: Thymidine kinase binds thymidine and an ATP molecule to produce 5'-thymidylic acid and ADP. ebi.ac.uk The active site accommodates both the nucleoside and the phosphate donor, with specific residues and a magnesium ion cofactor facilitating the phosphoryl transfer. ebi.ac.uk

The study of these protein-ligand interactions is crucial for understanding the fundamental processes of nucleotide metabolism and DNA synthesis, and for the rational design of drugs that target these pathways.

Role of 5 Thymidylic Acid in Dna Dynamics and Cellular Processes

Fundamental Contribution to DNA Synthesis and Replication Fidelity

5'-Thymidylic acid is indispensable for the de novo synthesis of thymidine (B127349), a nucleotide unique to DNA. wikipedia.org The synthesis of dTMP from deoxyuridine monophosphate (dUMP) is catalyzed by the enzyme thymidylate synthase. ontosight.aiontosight.aiproteopedia.org This reaction is the sole intracellular pathway for producing dTMP, highlighting its importance in providing the necessary building blocks for DNA replication. wikipedia.orgtaylorandfrancis.com

The process of DNA replication requires a balanced supply of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP). 5'-Thymidylic acid, after being phosphorylated to its triphosphate form (dTTP), is incorporated into the growing DNA chain by DNA polymerases. ontosight.aiwikipedia.org The fidelity of this process is paramount; an imbalance in the nucleotide pool, particularly a deficiency in dTTP, can lead to increased mutation rates and stalls in replication forks, compromising the integrity of the genome. wikipedia.org The enzyme thymidine kinase plays a key role in this process by phosphorylating thymidine to generate thymidine monophosphate, which is then further phosphorylated to dTTP. wikipedia.orgcaymanchem.com The activity of thymidine kinase is tightly regulated and linked to the cell cycle, with its synthesis increasing significantly during the S phase, when DNA replication occurs. wikipedia.orgnih.gov

Involvement in DNA Repair Mechanisms and Genomic Integrity Maintenance

Maintaining the integrity of the genetic code is crucial for cell survival and proper function. Cells have evolved sophisticated DNA repair mechanisms to counteract the constant threat of DNA damage from both endogenous and exogenous sources. nih.gov 5'-Thymidylic acid and its derivatives are integral to these repair processes.

Interplay with Nucleotide Excision Repair Pathways

Nucleotide Excision Repair (NER) is a versatile repair system that removes a wide range of bulky DNA lesions, such as those caused by ultraviolet (UV) radiation and certain chemical carcinogens. nih.govnih.gov These lesions, like thymine (B56734) dimers, distort the DNA helix and can block transcription and replication. nih.govyoutube.com The NER pathway involves the recognition of the damage, excision of a short single-stranded DNA segment containing the lesion by nucleases, and subsequent synthesis of a new DNA strand using the undamaged strand as a template. nih.gov The final step is the ligation of the newly synthesized fragment. dTTP, derived from 5'-thymidylic acid, is essential for this DNA synthesis step, filling the gap left by the excised segment. nih.gov

Contributions to Base Excision Repair Processes

Base Excision Repair (BER) is responsible for correcting smaller, non-helix-distorting base lesions that arise from events like deamination, oxidation, or alkylation. nih.govyoutube.com For instance, the spontaneous deamination of cytosine produces uracil (B121893), a base not typically found in DNA. msu.edu A specific DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. youtube.com An AP endonuclease then cleaves the phosphodiester backbone at the AP site, and a DNA polymerase fills in the correct nucleotide, which is subsequently sealed by a DNA ligase. youtube.com The availability of dTTP, originating from 5'-thymidylic acid, is crucial when a thymine base is required for the repair synthesis.

Associations with Mismatch Repair Systems

The Mismatch Repair (MMR) system corrects errors made during DNA replication that escape the proofreading activity of DNA polymerases. khanacademy.org These errors include base-base mismatches and small insertions or deletions. nih.gov The MMR machinery identifies the mismatch, distinguishes the newly synthesized strand from the parental template, excises the incorrect segment from the new strand, and resynthesizes the correct sequence. khanacademy.orgnih.gov The resynthesis step relies on the availability of the correct deoxyribonucleoside triphosphates, including dTTP derived from 5'-thymidylic acid, to ensure the fidelity of the genetic information. khanacademy.org Studies have shown that the MMR protein hMLH1 is involved in recognizing and removing certain halogenated thymidine analogues from DNA, highlighting the system's interaction with thymidine-related compounds. nih.gov

Impact on Chromosomal Stability and Mutation Avoidance

The faithful segregation of chromosomes during cell division is fundamental for preventing aneuploidy, a hallmark of many cancers. The stability of the genome is intrinsically linked to the proper functioning of DNA replication and repair pathways, in which 5'-thymidylic acid plays a vital role. A balanced supply of dNTPs, including dTTP, is critical for preventing replication stress, which can lead to DNA double-strand breaks and subsequent chromosomal rearrangements. frontiersin.org

Defects in the synthesis of thymidylate can lead to an accumulation of uracil in DNA, which can trigger futile repair cycles and DNA strand breaks, ultimately contributing to chromosomal instability. wikipedia.org Furthermore, the enzyme thymidylate synthase itself has been implicated in maintaining genomic integrity beyond its catalytic role. proteopedia.org The structural maintenance of chromosomes (SMC) complexes, such as SMC5/6, are also crucial for genome stability, particularly in the context of polyploidy, and are involved in the repair of DNA double-strand breaks. frontiersin.org

Mechanistic Studies on the Influence of 5'-Thymidylic Acid Metabolism on Cellular Proliferation and Differentiation

The metabolism of 5'-thymidylic acid is tightly coupled with cellular proliferation. Rapidly dividing cells have a high demand for DNA synthesis and, consequently, for the building blocks of DNA, including dTTP. taylorandfrancis.com The enzymes involved in thymidylate synthesis, such as thymidylate synthase and thymidine kinase, are often upregulated in proliferating cells. ontosight.aiwikipedia.org In fact, thymidylate synthase is a well-established target for cancer chemotherapy, as its inhibition leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells. ontosight.aiontosight.aitaylorandfrancis.com

Recent research has explored manipulating thymidylate synthase to control cell proliferation in the context of cell therapies. nih.gov By creating cells that are dependent on an external supply of thymidine for proliferation, a "safety switch" can be engineered to halt unwanted cell growth. nih.gov

Regulation of Cellular Deoxynucleotide Pool Balance and Its Biological Consequences

5'-Thymidylic acid, also known as deoxythymidine monophosphate (dTMP), is a critical deoxyribonucleotide that serves as a fundamental building block for DNA. caymanchem.comnih.gov Its primary role is as the direct precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four deoxynucleoside triphosphates (dNTPs) essential for DNA replication and repair. caymanchem.comontosight.ai The cellular concentration of dTMP, and consequently dTTP, is meticulously regulated to ensure the proper balance of the entire dNTP pool. This equilibrium is vital for maintaining genomic integrity, and its disruption can lead to severe biological consequences.

The maintenance of balanced dNTP pools is achieved through a coordinated interplay of synthesis and degradation pathways. researchgate.netnih.gov 5'-Thymidylic acid is produced through two primary routes: the de novo synthesis pathway and the salvage pathway. In the de novo pathway, thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. caymanchem.comnih.gov The salvage pathway recycles thymidine from DNA degradation, phosphorylating it to dTMP via the enzyme thymidine kinase (TK). nih.gov Subsequently, dTMP is further phosphorylated to dTDP and then to dTTP. caymanchem.comdrugbank.com

The regulation of these pathways is tightly linked to the cell cycle, with enzyme activity increasing during the S phase to meet the demands of DNA replication. nih.gov Conversely, enzymes like SAMHD1, a deoxynucleotide triphosphohydrolase, degrade dNTPs to prevent their accumulation outside of the S phase, which could be mutagenic. researchgate.netnih.gov

An imbalance in the cellular dNTP pool, whether a deficiency or an excess of a particular dNTP like dTTP, has profound biological repercussions. nih.govbiologists.com Such imbalances can lead to:

Increased Mutation Rates: An incorrect ratio of dNTPs can confuse DNA polymerases, leading to the misincorporation of bases during DNA synthesis. nih.govbiologists.com This can overwhelm the mismatch repair (MMR) system, resulting in a "mutator" phenotype and an elevated frequency of mutations. nih.govmdpi.com

Replication Stress: A shortage of dNTPs can cause replication forks to stall, leading to DNA damage and activation of the DNA damage response (DDR). biologists.com This can trigger cell cycle arrest to allow for repair or, if the damage is too severe, lead to programmed cell death.

Apoptosis: Severe or persistent dNTP pool imbalances can act as a signal to initiate apoptosis. nih.gov For instance, the deprivation of certain growth factors can lead to an imbalance in dNTPs, preceding DNA fragmentation and cell death. nih.gov

Genomic Instability: Chronic dNTP pool imbalances are associated with broader genomic instability, including the formation of ultrafine anaphase bridges and an increased susceptibility to cancer development. nih.gov Depletion of pyrimidine (B1678525) pools (dCTP and dTTP) can activate the tumor suppressor p53, a key regulator of cell cycle arrest and apoptosis in response to DNA damage. mdpi.compnas.org

Mitochondrial DNA Instability: The integrity of mitochondrial DNA (mtDNA) is also dependent on a balanced supply of dNTPs. nih.gov Imbalances, particularly elevated dTTP levels, have been shown to cause mtDNA depletion and deletions. nih.gov

| Enzyme | Function | Pathway | Reference |

|---|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP | De novo synthesis | caymanchem.comnih.gov |

| Thymidine Kinase (TK) | Phosphorylates thymidine to dTMP | Salvage pathway | caymanchem.comnih.gov |

| Thymidylate Kinase | Phosphorylates dTMP to dTDP | Synthesis | drugbank.comnih.gov |

| SAMHD1 | Degrades dNTPs to deoxynucleosides | Catabolism/Regulation | researchgate.netnih.gov |

Emerging Research on Indirect Roles in Epigenetic Modifications via Nucleic Acid Synthesis

While 5'-thymidylic acid is not directly involved in epigenetic modifications in the way that methyl groups are, its role as an essential precursor for DNA synthesis places it at the crux of epigenetic regulation. Epigenetic marks, such as the methylation of cytosine bases to form 5-methylcytosine (B146107) (5mC), are heritable patterns that control gene expression without altering the underlying DNA sequence. glenresearch.comglenresearch.com These patterns must be faithfully duplicated and maintained during DNA replication, a process that is fundamentally dependent on a sufficient and balanced supply of dNTPs, including dTTP derived from 5'-thymidylic acid.

Emerging research highlights the indirect but critical influence of dTMP availability on the epigenetic landscape:

Maintenance of DNA Methylation Patterns: During DNA replication, the newly synthesized strand must be methylated in a pattern that mirrors the template strand. This process is carried out by maintenance DNA methyltransferases (DNMTs). glenresearch.com A disruption in the dNTP pool, caused by fluctuations in 5'-thymidylic acid supply, can lead to replication stress. This stress can interfere with the proper functioning and recruitment of DNMTs, potentially leading to a loss of methylation (hypomethylation) in daughter cells. Such epigenetic dysregulation is a hallmark of many diseases, including cancer. glenresearch.comnih.gov

Crosstalk with Epigenetic Regulators: There is evidence of crosstalk between the machinery of nucleotide synthesis and key epigenetic regulators. For example, thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of dTMP, has been shown to bind to the mRNA of the p53 tumor suppressor gene. nih.govaacrjournals.org p53 itself plays a role in regulating gene expression and responding to cellular stress, often in concert with epigenetic modifications. This interaction suggests that TS, and by extension the dTMP synthesis pathway, can be part of a larger regulatory network that influences cell fate decisions that are also governed by epigenetic mechanisms. nih.gov

Thymidine vs. Uracil in DNA: The synthesis of dTMP from dUMP is a critical step that ensures thymine, not uracil, is incorporated into DNA. Uracil can arise in DNA through the deamination of cytosine and is typically removed by DNA repair mechanisms. The efficient production of dTMP is essential to maintain a high dTTP:dUTP ratio, preventing the misincorporation of uracil into the genome. The presence of uracil in DNA can affect the binding of proteins and the structure of chromatin, thereby indirectly influencing epigenetic states. Furthermore, the deamination of 5-methylcytosine results in a thymine base, creating a T-G mismatch that, if not properly repaired, can lead to a C-to-T transition mutation. wikipedia.org This highlights the intricate link between nucleotide metabolism, DNA repair, and the stability of the epigenome.

| Mechanism | Description | Potential Consequence of Dysregulation | Reference |

|---|---|---|---|

| Fidelity of DNA Replication | Provides the necessary dTTP for accurate duplication of the genome, upon which epigenetic marks are established. | Replication stress can impair the function of epigenetic machinery (e.g., DNMTs), leading to aberrant epigenetic patterns. | glenresearch.comnih.gov |

| Regulatory Network Crosstalk | The dTMP synthesis enzyme, thymidylate synthase, can regulate the translation of key tumor suppressors like p53 that are involved in epigenetic control. | Altered expression of key regulatory proteins can disrupt normal cellular processes and epigenetic homeostasis. | nih.govaacrjournals.org |

| Exclusion of Uracil from DNA | Ensures a high dTTP/dUTP ratio, preventing uracil incorporation into DNA, which would alter its chemical and structural properties. | Uracil in DNA can affect chromatin structure and protein binding, indirectly influencing the epigenetic landscape. | wikipedia.org |

Advanced Research Methodologies for 5 Thymidylic Acid Studies

Spectroscopic Analysis for Structural and Interaction Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 5'-Thymidylic acid, disodium (B8443419) salt and its interactions with other molecules.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure and conformation of molecules in solution. nih.gov For 5'-Thymidylic acid, disodium salt, both proton (¹H) and carbon-¹³ (¹³C) NMR are utilized. chemicalbook.comchemicalbook.com These techniques provide detailed information about the arrangement of atoms within the molecule. For instance, ¹H NMR spectra can reveal the chemical shifts of different protons, which are indicative of their local electronic environment. chemicalbook.com

NMR is also instrumental in studying the interactions of 5'-Thymidylic acid with other biomolecules, such as proteins and nucleic acids. nih.govnih.gov By observing changes in the NMR spectrum upon binding, researchers can identify the sites of interaction and characterize the conformational changes that occur. For example, NMR has been used to study the binding of thymidylate analogs to enzymes like thymidylate synthase, providing insights into inhibitor mechanisms. nih.gov Furthermore, advanced NMR techniques, including multidimensional NMR, can be applied to study the dynamics of these interactions. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 5'-Thymidylic acid, disodium salt in D₂O

| Assignment | Chemical Shift (ppm) |

| A | 7.813 |

| B | 6.347 |

| C | 4.589 |

| D | 4.159 |

| E | 3.982 |

| F¹ | 2.40 |

| G¹ | 2.36 |

| J | 1.938 |

| Source: ChemicalBook chemicalbook.com |

Mass Spectrometry in Metabolomic and Enzymatic Product Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. nih.gov In the context of 5'-Thymidylic acid, MS is crucial for metabolomic studies, which involve the large-scale analysis of metabolites in biological samples. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the separation and detection of 5'-Thymidylic acid and related metabolites from complex biological matrices. nih.govnih.govresearchgate.net High-resolution mass spectrometry can provide accurate mass measurements, aiding in the confident identification of compounds. missouri.edu

Furthermore, MS is invaluable for analyzing the products of enzymatic reactions involving 5'-Thymidylic acid. researchgate.netescholarship.orgnih.gov For example, it can be used to identify the products formed when thymidylate synthase acts on its substrates, or to characterize the fragments generated from the degradation of RNA containing thymidylate residues. nih.govnih.gov This information is critical for understanding enzyme mechanisms and identifying potential inhibitors.

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of 5'-Thymidylic acid, disodium salt from various sources. uga.edu High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govselleckchem.com In HPLC, the sample is passed through a column containing a stationary phase, and the different components are separated based on their interactions with this phase. uga.edu For oligonucleotides like 5'-Thymidylic acid, which are highly charged and hydrophilic, reversed-phase HPLC with an ion-pairing reagent is often employed to achieve good retention and separation. uga.edu

Other chromatographic methods, such as thin-layer chromatography (TLC) and gas chromatography (GC), can also be utilized for the analysis of 5'-Thymidylic acid and its derivatives. nih.govyoutube.com The choice of technique depends on the specific application, such as the required level of purity, the complexity of the sample matrix, and the desired sensitivity of detection. nih.gov

Isotopic Labeling Approaches for Metabolic Flux Analysis and Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a cell or organism. nih.govnih.govmdpi.com By introducing atoms with a non-natural isotopic composition (e.g., ¹³C, ¹⁵N, or ²H) into a precursor molecule, researchers can follow the incorporation of these labels into downstream metabolites, including 5'-Thymidylic acid. nih.govmedchemexpress.comresearchgate.net This approach, known as metabolic flux analysis (MFA), provides quantitative information about the rates of metabolic reactions and the contributions of different pathways to the synthesis of a particular compound. nih.govnih.gov

The analysis of isotopically labeled metabolites is typically performed using NMR or mass spectrometry. nih.gov NMR can distinguish between different positional isomers of a labeled molecule, while MS is highly sensitive for detecting different mass isotopologues. nih.gov These techniques have been instrumental in elucidating the biosynthetic pathways of nucleotides and understanding how these pathways are regulated under different physiological conditions. nih.govnih.gov For example, studies using labeled precursors have helped to unravel the details of thymidylate biosynthesis. nih.gov

Development of In Vitro Biochemical Assays for Enzyme Activity and Inhibition

In vitro biochemical assays are essential for studying the enzymes that metabolize 5'-Thymidylic acid. nih.govwuxibiology.com These assays allow researchers to measure the activity of a specific enzyme under controlled conditions and to screen for potential inhibitors. nih.gov For instance, the activity of thymidylate synthase, the enzyme that catalyzes the formation of thymidylate from deoxyuridine monophosphate (dUMP), can be monitored by measuring the rate of product formation. nih.govnih.gov

Various detection methods can be employed in these assays, including spectrophotometry, fluorescence, and radioactivity. nih.gov Recently, mass spectrometry-based assays have been developed, offering direct and specific measurement of the reaction product. nih.gov These assays are crucial for drug discovery efforts aimed at targeting enzymes involved in nucleotide metabolism. wuxibiology.comnih.gov

Table 2: Key Enzymes in 5'-Thymidylic Acid Metabolism and Assay Considerations

| Enzyme | Reaction Catalyzed | Common Assay Principle |

| Thymidylate Synthase (TS) | dUMP + 5,10-methylenetetrahydrofolate → dTMP + dihydrofolate | Monitoring the conversion of dUMP to dTMP via spectrophotometry or LC-MS. nih.govnih.gov |

| Thymidine (B127349) Kinase (TK) | Thymidine + ATP → dTMP + ADP | Measuring the incorporation of radiolabeled thymidine into dTMP. nih.gov |

| This table provides a simplified overview. Specific assay conditions can vary. |

Cellular and Molecular Biology Techniques for Investigating 5'-Thymidylic Acid Functions

A wide range of cellular and molecular biology techniques are employed to investigate the diverse functions of 5'-Thymidylic acid within the cell. youtube.comunimi.itharvard.edunih.gov These methods allow researchers to study gene expression, protein function, and cellular processes related to nucleotide metabolism.

Techniques such as polymerase chain reaction (PCR), Northern blotting, and Western blotting are used to analyze the expression of genes and proteins involved in the synthesis and utilization of 5'-Thymidylic acid. unimi.it For example, researchers can investigate how the expression of thymidylate synthase is regulated in response to different cellular signals. Gene cloning and the creation of genetically modified cell lines or organisms enable the study of the consequences of altering the levels of enzymes involved in thymidylate metabolism. harvard.edu These approaches provide valuable insights into the physiological roles of 5'-Thymidylic acid and its importance for processes like DNA replication and repair. caymanchem.com

High-Throughput Screening Methodologies for Enzyme Modulators

High-throughput screening (HTS) has become an indispensable tool in drug discovery and chemical biology for the rapid assessment of large chemical libraries to identify compounds that modulate the activity of specific biological targets. unimore.itnih.gov In the context of 5'-thymidylic acid (TMP) metabolism, HTS plays a crucial role in discovering modulators of key enzymes such as thymidylate synthase (TS) and thymidine kinase (TK). These enzymes are pivotal in the de novo and salvage pathways of TMP synthesis, respectively, making them attractive targets for therapeutic intervention, particularly in oncology. chemrxiv.orgmdpi.com The development of robust and efficient HTS assays is essential for identifying novel chemical entities that can serve as leads for drug development. unimore.it

The primary objective of HTS is to screen extensive compound libraries to identify "hits"—compounds that exhibit a desired biological activity against a target. unimore.it This process involves the miniaturization of assays into microplate formats (e.g., 96, 384, or 1536-well plates) and the use of robotic automation for liquid handling, incubation, and data acquisition. unimore.itnih.gov The success of an HTS campaign is highly dependent on the quality of the assay, which should be sensitive, reproducible, and have a low rate of false positives and false negatives. nih.gov

A variety of detection technologies are employed in HTS for enzyme modulators, including fluorescence-based, luminescence-based, and mass spectrometry-based methods. Fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP) are common fluorescence-based techniques that can monitor enzyme activity or ligand binding in real-time. Luminescence-based assays, such as those using luciferase, are known for their high sensitivity and broad dynamic range, making them well-suited for HTS. nih.gov More recently, mass spectrometry has emerged as a powerful label-free detection method for HTS, allowing for the direct measurement of substrates and products. nih.gov

In addition to experimental screening, virtual screening (VS) has become a valuable complementary approach. nih.gov VS utilizes computational methods to screen large virtual libraries of compounds against a target protein's three-dimensional structure, predicting potential binders. This in silico approach can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources. nih.gov The hit rates for VS can vary widely, typically ranging from 1% to 40%, which is often higher than the typical hit rates of 0.01% to 0.14% observed in experimental HTS. nih.gov

The following sections will delve into the specific HTS methodologies employed for the discovery of modulators of thymidylate synthase and thymidine kinase, highlighting key research findings and the types of compounds identified.

Detailed Research Findings

Research into modulators of enzymes involved in 5'-thymidylic acid metabolism has led to the development of sophisticated HTS campaigns. A notable strategy has been the targeting of the dimeric interface of human thymidylate synthase (hTS). chemrxiv.orgchemrxiv.org This approach aims to disrupt the enzyme's quaternary structure, leading to the formation of inactive monomers. One study reported the discovery of TS-dimer destabilizers that bind at the monomer-monomer interface. chemrxiv.orgchemrxiv.org The most promising compound, E7, was found to not only inhibit hTS but also accelerate its proteasomal degradation in cancer cells. chemrxiv.org In a mouse model of orthotopic pancreatic cancer, E7 demonstrated a greater reduction in tumor growth and lower toxicity compared to the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). chemrxiv.org

Another study focused on the development of a semi-automated, high-throughput substrate screening assay for nucleoside kinases, which are crucial for the salvage pathway of nucleotide synthesis. This bioluminescence-based assay measures the depletion of ATP as the kinase transfers a phosphate (B84403) group to its substrate. The remaining ATP is then converted into a luminescent signal by luciferase, with the kinase activity being inversely proportional to the light output. This method proved to be fast, compatible with HTS, and required only a single coupling enzyme.

Virtual screening has also been instrumental in identifying novel inhibitors. A multistep virtual screening protocol was successfully applied to identify non-nucleoside inhibitors of Staphylococcus aureus thymidine kinase. This approach combined ligand-based and structure-based methods, leading to the identification of several potent inhibitors.

The table below summarizes findings from various HTS campaigns targeting enzymes in the 5'-thymidylic acid metabolic pathway.

| Target Enzyme | HTS Method | Library Size | Hit Rate | Key Findings & Identified Inhibitors | IC50 Values |

| Human Thymidylate Synthase (hTS) | FRET-based dimer disruption assay | Not specified | Not specified | Identified small molecules (C2, C3, C4, E5, E6, E7) that disrupt the hTS dimer. E7 showed superior anticancer profile to 5-FU in a mouse model. chemrxiv.org | C2: 5.25 µM, C3: 83 µM, C4: 246 µM chemrxiv.org |

| Nucleoside Kinases | Bioluminescence-based substrate screening | Not specified | Not specified | Developed a semi-automated assay to screen for substrates of various nucleoside kinases. | Not applicable |

| Staphylococcus aureus Thymidine Kinase | Virtual Screening (ligand and structure-based) | Not specified | Not specified | Identified several non-nucleoside inhibitors that restore the antimicrobial activity of trimethoprim/sulfamethoxazole in the presence of thymidine. | Not specified |

Applications of 5 Thymidylic Acid in Molecular Biology and Biotechnology Research

Use as a Building Block in Synthetic DNA and Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, or short nucleic acid fragments, is a cornerstone of molecular biology, enabling a vast array of applications from diagnostics to therapeutics. nih.gov 5'-Thymidylic acid is a crucial precursor for the production of the thymidine-containing building blocks used in these synthetic processes.

Historically, the phosphoramidite (B1245037) method has been the gold standard for chemical oligonucleotide synthesis. biotium.comescholarship.org In this solid-phase synthesis approach, monomeric phosphoramidite nucleosides are sequentially added to a growing chain immobilized on a solid support. nih.govresearchgate.net 5'-Thymidylic acid is chemically modified to create the thymidine (B127349) phosphoramidite monomer required for this process. This method is highly efficient for producing short DNA and RNA oligomers, typically up to 200 nucleotides in length, which are used as primers, probes, and components for gene synthesis. biotium.comescholarship.orgwikipedia.org

More recently, enzymatic DNA synthesis methods have emerged as a promising alternative, offering advantages in terms of sustainability by operating in aqueous buffers and avoiding hazardous chemical waste. nih.govescholarship.org These techniques often utilize the template-independent polymerase, Terminal deoxynucleotidyl transferase (TdT). nih.govbiotium.com In these systems, 5'-thymidylic acid is used in its triphosphate form (dTTP). The TdT enzyme can add dNTPs to the 3' end of a growing oligonucleotide chain. biotium.com Advanced enzymatic synthesis platforms use reversible terminator nucleotides, allowing for the controlled, iterative addition of single bases to achieve a desired sequence. nih.govbiorxiv.org

| Feature | Phosphoramidite Chemical Synthesis | Enzymatic Synthesis (TdT-based) |

|---|---|---|

| Core Principle | Iterative chemical coupling of phosphoramidite monomers to a solid-phase support. nih.govwikipedia.org | Iterative enzymatic addition of nucleotides by Terminal deoxynucleotidyl transferase (TdT). nih.govbiotium.com |

| Primary Building Block | Protected nucleoside phosphoramidites (derived from dTMP and other dNMPs). escholarship.orgwikipedia.org | Deoxynucleoside triphosphates (dNTPs), including dTTP derived from dTMP. biotium.comescholarship.org |

| Reaction Environment | Anhydrous organic solvents. nih.gov | Aqueous buffers. escholarship.orgbiorxiv.org |

| Typical Max Length | ~200 nucleotides due to accumulating side reactions. biotium.comescholarship.org | Potential for longer synthesis, though still under optimization to improve error rates. biotium.comnih.gov |

| Waste Products | Generates hazardous organic and chemical waste. biotium.comescholarship.org | Primarily aqueous, considered more environmentally sustainable. nih.govbiorxiv.org |

Integration into Polymerase Chain Reaction (PCR) and Related Nucleic Acid Amplification Technologies

Polymerase Chain Reaction (PCR) is a revolutionary technique that enables the amplification of specific DNA segments, forming the basis of countless molecular biology applications. biochain.comnih.gov 5'-Thymidylic acid, in its phosphorylated form dTTP, is one of the four essential deoxynucleoside triphosphates (dNTPs) required for this process. biochain.comthermofisher.com

During the extension phase of PCR, a thermostable DNA polymerase enzyme synthesizes new DNA strands complementary to a template. biochain.comthermofisher.com The polymerase incorporates dATP, dGTP, dCTP, and dTTP from the reaction mixture into the growing chain, exponentially increasing the number of copies of the target sequence. biochain.com The purity and concentration of dNTPs, including dTTP derived from dTMP, are critical for the fidelity and efficiency of the PCR amplification. thermofisher.com While a final concentration of 0.2 mM for each dNTP is common, excessive concentrations can inhibit the reaction. thermofisher.com

Beyond standard PCR, dTMP (as dTTP) is a necessary component in a wide range of related nucleic acid amplification technologies, such as:

Reverse Transcription PCR (RT-PCR): Used to amplify RNA sequences by first converting them into complementary DNA (cDNA). biochain.com

Quantitative PCR (qPCR) or Real-Time PCR: Allows for the monitoring of DNA amplification in real-time, often used for gene expression analysis.

Loop-Mediated Isothermal Amplification (LAMP): An isothermal amplification method that uses a DNA polymerase with high strand displacement activity and a set of specific primers, requiring all four dNTPs for synthesis. nih.gov

| Component | Function in PCR |

|---|---|

| DNA Template | The DNA molecule containing the target sequence to be amplified. promega.com |

| DNA Polymerase | A thermostable enzyme (e.g., Taq polymerase) that synthesizes new DNA strands. thermofisher.compromega.com |

| Primers | Short, single-stranded oligonucleotides that define the start and end points of the target sequence. |

| Deoxynucleoside Triphosphates (dNTPs) | The building blocks (dATP, dGTP, dCTP, dTTP) used by the polymerase to construct the new DNA strands. dTTP is synthesized from dTMP. biochain.comthermofisher.com |

| Buffer with Mg2+ | Provides a suitable chemical environment for the polymerase and includes magnesium ions, a necessary cofactor for polymerase activity. thermofisher.com |

Development of DNA Probes and Labeling Strategies for Molecular Detection

Labeling can be achieved by incorporating nucleotides that have been modified to carry a tag, such as a radioactive isotope (e.g., ³²P), a fluorescent dye, biotin, or an enzyme. thermofisher.comneb.com During PCR-based probe generation, a labeled dNTP can be included in the reaction mix, leading to its uniform incorporation throughout the newly synthesized DNA probe. nih.gov For example, an aminoallyl-dUTP, a derivative related to dTMP, can be incorporated into DNA, after which its amine group can be coupled to a fluorescent dye. thermofisher.com

Enzymatic end-labeling is another common strategy. Terminal deoxynucleotidyl transferase (TdT) can add labeled nucleotides to the 3' end of a DNA probe, a technique often used in TUNEL assays for detecting DNA fragmentation. thermofisher.com

| Labeling Method | Description | Role of Thymidine Nucleotides |

|---|---|---|

| PCR Labeling | Incorporation of labeled nucleotides during PCR amplification to generate a uniformly labeled probe. nih.gov | A labeled form of dTTP (or a dUTP analogue) is included in the dNTP mix and incorporated by the DNA polymerase. nih.govthermofisher.com |

| 3' End Labeling | Addition of one or more labeled nucleotides to the 3' terminus of a DNA strand using Terminal deoxynucleotidyl transferase (TdT). thermofisher.com | TdT can add labeled dTMP (as dTTP) or other labeled deoxynucleotides to the 3' end of the probe. thermofisher.com |

| 5' End Labeling | Transfer of a labeled phosphate (B84403) group (e.g., from [γ-³²P]ATP) to the 5' end of a DNA strand using T4 Polynucleotide Kinase. | This method labels the phosphate backbone rather than a specific base, but the resulting probe will contain unlabeled thymidine residues. |

| Random Priming | Synthesis of labeled DNA probes from a template using random short primers and a DNA polymerase (e.g., Klenow fragment). humanjournals.com | A labeled dTTP is included in the dNTP mix for incorporation into the newly synthesized probe strands. humanjournals.com |

Mechanistic Research in Gene Therapy and Nucleic Acid Delivery Systems

Gene therapy aims to treat diseases by introducing, altering, or deleting genetic material within a patient's cells. Research in this field often intersects with the metabolic pathways involving 5'-thymidylic acid. The enzyme responsible for the de novo synthesis of dTMP is thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) into dTMP. proteopedia.orgwikipedia.orgtaylorandfrancis.com Because of its essential role in DNA synthesis, TS is a major target in cancer chemotherapy and a subject of research in gene therapy. nih.govnih.gov

Engineered genes for drug resistance are a key tool in gene therapy for enriching populations of genetically modified cells. An engineered thymidylate synthase gene, designed for optimal expression in mammalian cells, can be used as a selectable marker. researchgate.net When cells are transduced with this gene, they gain high-level resistance to antifolate drugs that normally inhibit TS. This allows for the selective expansion of the successfully modified cells in vitro. researchgate.net

Furthermore, controlling cell proliferation is a critical safety concern in regenerative medicine and gene therapy. One innovative approach involves creating a genetic safety switch by inactivating the TYMS gene, which codes for thymidylate synthase. nih.gov This manipulation renders the cells auxotrophic for thymidine; they can only proliferate if thymidine or a downstream product like dTMP is supplied externally. nih.gov This system allows for robust cell manufacturing under supplementation, but unwanted cell growth can be halted by withdrawing the supplement after therapeutic delivery. nih.gov

Role in the Development of Molecular Diagnostic Assays and Kits

Molecular diagnostics rely on the detection of specific biomarkers, such as nucleic acids or proteins, to diagnose and monitor diseases. Assays involving the synthesis or metabolism of 5'-thymidylic acid are valuable in this context, particularly for cancer.

Thymidine kinase (TK) is a cell cycle-dependent enzyme that salvages thymidine by phosphorylating it to produce dTMP. nih.gov Elevated levels of thymidine kinase 1 (TK1) in serum are correlated with the high proliferative activity of tumors, making it a significant biomarker. google.comnih.gov Diagnostic assays have been developed to measure TK activity in biological samples for the diagnosis, monitoring, and prognosis of various cancers. google.comnih.gov

One method for determining TK activity involves incubating a sample with a thymidine analogue and measuring its conversion to the corresponding monophosphate. google.com For example, an assay can use high-performance liquid chromatography (HPLC) to separate and quantify the thymidine analogue substrate from its monophosphate product, with the rate of product formation being proportional to the TK activity in the sample. google.com Such assays form the basis of diagnostic kits used in clinical settings.

Utility in Synthetic Biology Constructs and Engineered Biological Systems

Synthetic biology involves the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes. The predictable synthesis of DNA and the engineering of metabolic pathways are central to this field.

As detailed in section 6.1, the development of robust enzymatic DNA synthesis methods is a major goal in synthetic biology. nih.gov These efforts aim to create "DNA writer" technologies that can produce long, high-fidelity DNA constructs on demand, which is essential for building complex genetic circuits and entire synthetic genomes. biotium.comnih.gov 5'-Thymidylic acid, as the precursor to dTTP, is a fundamental component of the "ink" for these future DNA synthesis platforms.

Moreover, the engineering of metabolic pathways in microorganisms for the production of valuable chemicals is a hallmark of synthetic biology. This can include modifying nucleotide metabolism to improve the yield of certain products or to study the effects of nucleotide pool imbalances. The ability to create engineered cells that are dependent on an external supply of a key metabolite like thymidine (via dTMP) represents a powerful tool in synthetic biology. nih.gov This creates a controllable system where cell growth can be directly regulated, which is useful for both research purposes and for creating safer, more contained engineered biological systems.

Research on 5 Thymidylic Acid Derivatives and Analogs

Design and Synthesis of Novel 5'-Thymidylic Acid Analogs for Research Purposes

The ability to create novel 5'-thymidylic acid analogs is fundamental to advancing our understanding of nucleic acid biology. Researchers are actively designing and synthesizing these molecules with specific modifications to achieve desired properties and functions.

One area of focus is the development of masked nucleotides, which act as prodrugs that can be activated within a cell. For instance, novel alkyl and aryl masked nucleotides of thymidine (B127349) have been synthesized where a nitrogen atom replaces the oxygen in the nucleoside-to-phosphorus linkage. soton.ac.uk These phosphoramidate (B1195095) derivatives, prepared through phosphorochloridate chemistry or the Staudinger reaction, were designed to be membrane-soluble and release the bioactive free nucleotide intracellularly. soton.ac.uk While these particular compounds did not show significant anti-HIV activity, the synthetic strategies employed represent a valuable approach for creating modified nucleotides. soton.ac.uk

Another strategy involves attaching other bioactive molecules to thymidine to create hybrid compounds. Researchers have synthesized hybrids of 5,8-quinolinedione (B78156) with thymidine derivatives. mdpi.com These compounds were designed to act as substrates for DT-diaphorase, an enzyme implicated in cancer therapy. mdpi.com The synthesis involved reacting 6,7-dichloro-5,8-isoquinolinedione with 3-azido-3-deoxythymidine. mdpi.com

Furthermore, modifications to the 5' position of thymidine are being explored to facilitate the labeling of DNA oligonucleotides. The synthesis of a 5'-Se-derivatized thymidine and its corresponding phosphoramidite (B1245037) has been reported. nih.gov This selenium-containing moiety exhibits high nucleophilicity, allowing for convenient post-synthetic modification of oligonucleotides with molecules like fluorescein. nih.gov This method provides a new avenue for preparing nucleic acid probes for various biochemical and molecular biology applications. nih.gov

The table below summarizes some of the synthetic approaches for creating novel 5'-thymidylic acid analogs.

| Analog Type | Synthetic Strategy | Intended Application |

| Masked 5'-N-substituted thymidine nucleotides | Phosphorochloridate chemistry, Staudinger reaction | Anti-HIV agents |

| 5,8-Quinolinedione-thymidine hybrids | Reaction of 6,7-dichloro-5,8-isoquinolinedione with 3-azido-3-deoxythymidine | DT-diaphorase substrates for cancer therapy |

| 5'-Se-Thymidine phosphoramidite | Activation of the 5' position of thymidine with a toluenesulfonyl group followed by substitution with cyanoethyl selenide | Post-synthetic labeling of DNA oligonucleotides |

Investigation of Polythymidylic Acid (Poly(dT)) in Nucleic Acid Research

Polythymidylic acid, or poly(dT), is a homopolymer of deoxythymidylate and a valuable tool in nucleic acid research. Its unique properties and ability to interact with other nucleic acids make it central to various applications and mechanistic studies.

Applications of Poly(dT) as a Template for Small Non-Coding RNA Molecules (siRNA, miRNA) Synthesis

The synthesis of small non-coding RNAs, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs), is crucial for research into gene silencing and regulation. Poly(dT) sequences play a significant role in the methodologies used to produce these molecules.

In many genome-wide studies, the polyadenylated (polyA) tail of mature messenger RNA (mRNA) is targeted with oligo(dT) primers to enrich for this subpopulation of RNA. nih.gov This same principle is applied in reverse transcription to create cDNA libraries for analysis. nih.gov While not a direct template for siRNA or miRNA synthesis, this interaction is fundamental to many of the downstream analyses that identify and characterize these small non-coding RNAs.

Furthermore, research has shown that circularized synthetic single-stranded DNA oligonucleotides can act as templates for human RNA polymerase III (RNAP III) to generate small RNAs within human cells. nih.gov This innovative approach bypasses the need for viral vectors and allows for the production of RNA hairpin-containing small RNAs from a stable DNA template. nih.gov The precise mechanisms governing transcription initiation and termination on these circular templates are an active area of investigation. nih.gov

Mechanistic Studies of Poly(dT) in Nucleic Acid-Based Therapeutic Development

Poly(dT) and its counterpart, poly(deoxyadenylic-thymidylic) acid (poly(dA:dT)), are instrumental in understanding the mechanisms of nucleic acid-based therapies. These synthetic DNA polymers are used to investigate the interactions between nucleic acids and the cellular machinery involved in the immune response and gene regulation.

Poly(dA:dT) is recognized by multiple cytosolic DNA sensors, including cGAS, AIM2, and DDX41, which triggers the production of type I interferons. medchemexpress.cominvivogen.com This makes it a valuable tool for studying the innate immune response to foreign DNA, a critical aspect of developing DNA-based vaccines and therapies. medchemexpress.cominvivogen.com The sensing of poly(dA:dT) can also lead to the formation of an inflammasome and the secretion of pro-inflammatory cytokines like IL-1β and IL-18. invivogen.com

Interestingly, the immune response to poly(dA:dT) can also be mediated indirectly by RNA sensors. Transcription of poly(dA:dT) by RNA polymerase III can produce a double-stranded RNA with a 5'-triphosphate, which is then recognized by the cytosolic RNA sensor RIG-I, leading to interferon production. invivogen.com This highlights the complex interplay between different nucleic acid sensing pathways.

The structural properties of poly(dA:dT) tracts are also a subject of intense research due to their influence on nucleosome positioning and DNA accessibility. mdpi.com These tracts exhibit intrinsic properties, such as increased stiffness and a narrower minor groove, that make them less favorable for nucleosome assembly. mdpi.com This nucleosome-depleting effect has implications for gene regulation and the design of therapeutic oligonucleotides that need to access specific genomic regions. mdpi.comresearchgate.net

The table below provides an overview of the mechanistic roles of poly(dT) and its analogs in therapeutic research.

| Molecule | Mechanism of Action | Therapeutic Relevance |

| Poly(dA:dT) | Recognition by cytosolic DNA sensors (cGAS, AIM2, etc.) | Induces type I interferon production, relevant for DNA vaccines and immunotherapies |

| Poly(dA:dT) | Transcription into dsRNA, recognized by RIG-I | Indirect activation of RNA sensing pathways, contributing to innate immune response |

| Poly(dA:dT) tracts | Intrinsic stiffness and structural properties | Influence nucleosome positioning and DNA accessibility, impacting gene expression and therapeutic targeting |

Biochemical Evaluation of Modified 5'-Thymidylic Acid Structures and Their Cellular Impact

Modifying the structure of 5'-thymidylic acid can have profound effects on its biochemical properties and how it interacts with cellular components. These modifications can alter base pairing, duplex stability, and recognition by enzymes, leading to significant cellular impacts.

Chemical modifications to the nucleobase, sugar, or phosphate (B84403) backbone of nucleotides can improve the stability, binding affinity, and specificity of therapeutic oligonucleotides like antisense oligonucleotides (ASOs). nih.gov For example, phosphorothioate (B77711) modifications, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, increase nuclease resistance. nih.gov

The cellular impact of modified nucleotides is also being explored in the context of gene therapy and antisense therapy. ontosight.ai Synthetic derivatives of thymidylic acid with complex side chains can be designed to alter their solubility and interaction with other molecules, potentially influencing gene expression or the stability of genetic material. ontosight.ai

The table below illustrates the impact of some modifications on 5'-thymidylic acid.

| Modification | Biochemical Effect | Cellular Impact |

| Phosphorothioate backbone | Increased nuclease resistance | Enhanced stability of therapeutic oligonucleotides |

| Nucleobase methylation (e.g., m5U) | Increased hydrophobicity and stacking interactions | Increased stability of RNA tertiary structure |

| Complex side chains at the 3' position | Altered solubility and molecular interactions | Potential to modulate gene expression and genetic material stability |

Interaction of 5'-Thymidylic Acid Analogs with DNA Replication and Repair Enzymes